Avibactam Descarbonyl
Description
Deeper Elucidation of Complex Metabolic and Degradation Networks
Avibactam (B1665839) Descarbonyl is recognized as a metabolite of avibactam, designated as M1. veeprho.comnih.gov Future research will likely focus on a more detailed mapping of the metabolic and degradation pathways that lead to its formation. Understanding the precise enzymatic processes and environmental factors that contribute to the conversion of avibactam to Avibactam Descarbonyl is a critical area of investigation. This includes identifying the specific enzymes responsible for this transformation in vivo and the conditions that may promote its formation as a degradant in pharmaceutical formulations.
A comprehensive understanding of these networks is essential for predicting potential drug-drug interactions and for ensuring the stability and quality of avibactam-containing products. Further studies could involve in vitro experiments with human liver microsomes and other enzyme systems to pinpoint the metabolic machinery involved. Additionally, sophisticated analytical techniques will be required to identify and quantify other minor metabolites and degradation products, providing a complete picture of avibactam's fate in the body and in pharmaceutical preparations.
| Compound | Synonym/Alternate Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Avibactam metabolite M1 | C6H13N3O5S | 239.25 |
Advanced Mechanistic Insights into Observed Biological Activities
While avibactam's primary mechanism of action is the inhibition of a wide range of serine β-lactamases, the biological activity of its metabolites, including this compound, is an area ripe for exploration. nih.gov Avibactam itself has been shown to have some intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2). researchgate.net Future research should investigate whether this compound retains any of this inhibitory activity against β-lactamases or PBPs.
Exploration of Structure-Activity Relationships (SAR) for Novel Chemical Entities
The diazabicyclooctane (DBO) scaffold of avibactam is a versatile platform for the design of new β-lactamase inhibitors. researchgate.netrsc.org The structural modifications that differentiate this compound from its parent compound provide a valuable data point for understanding the structure-activity relationships (SAR) of this class of molecules. The absence of the carbonyl group in the bicyclic ring system is a significant alteration, and its impact on inhibitory activity is a key area of interest.
Future research in this area will involve the synthesis of a variety of DBO derivatives with modifications at and around the position of the carbonyl group. These novel chemical entities can then be screened for their inhibitory activity against a panel of clinically relevant β-lactamases. nih.gov This systematic approach will allow for a detailed mapping of the SAR, providing crucial insights for the rational design of next-generation β-lactamase inhibitors with improved potency, spectrum of activity, and metabolic stability. The goal is to develop compounds that are not only effective against a wider range of resistance mechanisms but also have a reduced potential for metabolic conversion to less active or inactive forms. nih.govacs.org
Development of Innovative Analytical Platforms for Impurity and Metabolite Profiling
The accurate and sensitive detection and quantification of this compound, both as a metabolite in biological matrices and as an impurity in pharmaceutical products, is essential. pharmaffiliates.compharmaffiliates.comsimsonpharma.com Current analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), have been successfully employed for this purpose. veeprho.comresearchgate.netinformahealthcare.comnih.gov
Structure
3D Structure
Properties
CAS No. |
2243810-78-6 |
|---|---|
Molecular Formula |
C6H13N3O5S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
[[(3R,6S)-6-carbamoylpiperidin-3-yl]amino] hydrogen sulfate |
InChI |
InChI=1S/C6H13N3O5S/c7-6(10)5-2-1-4(3-8-5)9-14-15(11,12)13/h4-5,8-9H,1-3H2,(H2,7,10)(H,11,12,13)/t4-,5+/m1/s1 |
InChI Key |
LGZAYOAHVMFJSW-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1NOS(=O)(=O)O)C(=O)N |
Canonical SMILES |
C1CC(NCC1NOS(=O)(=O)O)C(=O)N |
Origin of Product |
United States |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
